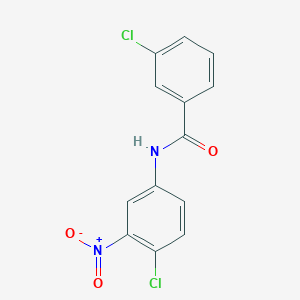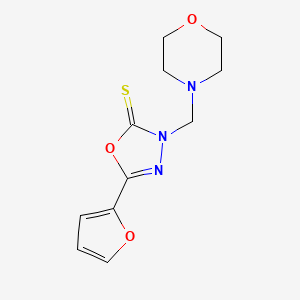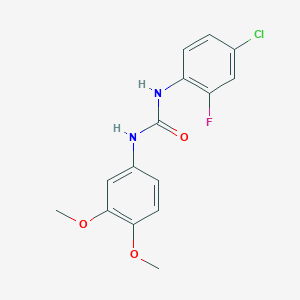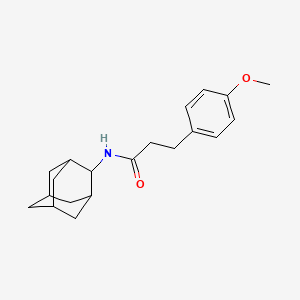![molecular formula C16H15ClN2O3 B5724577 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide, also known as CMABH, is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the class of hydrazide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes such as topoisomerase II and HDACs. It may also act by modulating the expression of certain genes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, it has been found to have antioxidant, antifungal, and antibacterial activities. It has also been found to modulate the expression of certain genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
One advantage of using 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide in lab experiments is its relatively low toxicity. Studies have shown that it has a low LD50 value, indicating that it is relatively safe for use in vivo. Another advantage is its stability, which allows for long-term storage and use in experiments.
One limitation of using 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide is its limited solubility in water. This can make it difficult to administer in vivo and can limit its use in certain types of experiments. Another limitation is its relatively low potency compared to other anticancer and anti-inflammatory agents.
将来の方向性
There are several future directions for research on 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide. One area of interest is the development of more potent derivatives of 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide that exhibit improved anticancer and anti-inflammatory activities. Another area of research is the development of new methods for administering 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide in vivo, such as the use of nanoparticles or liposomes. Finally, there is a need for further studies to elucidate the mechanism of action of 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide and to identify its molecular targets.
合成法
The synthesis of 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide involves the reaction between 2-chlorobenzohydrazide and 4-methoxybenzoyl chloride in the presence of triethylamine. The reaction takes place under reflux conditions and the resulting product is purified using column chromatography. The yield of 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide is typically around 70-80%.
科学的研究の応用
2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been studied for its potential use in a range of scientific research applications. One area of interest is its potential as an anticancer agent. Studies have shown that 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide inhibits the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Another area of research is the potential use of 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide as an anti-inflammatory agent. Studies have shown that 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. It has also been found to inhibit the activation of NF-κB, a key regulator of inflammation.
特性
IUPAC Name |
2-chloro-N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-12-8-6-11(7-9-12)10-15(20)18-19-16(21)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZKRJPQOLJYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5724497.png)

![1,3-dimethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5724503.png)

![1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5724517.png)


![5-(4-chlorophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724541.png)
![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B5724546.png)
![6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5724553.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5724561.png)


![ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5724584.png)